Isatide

Beschreibung

Contextualization within Indole (B1671886) Derivative Chemistry

Indole is an aromatic heterocyclic organic compound with a bicyclic structure comprising a six-membered benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.org Indole derivatives are compounds where hydrogen atoms on the indole core are substituted with other groups. wikipedia.org This class of compounds is widely distributed in nature and holds significant interest in organic chemistry due to the diverse biological activities and synthetic applications of its members. wikipedia.orgicm.edu.plbiomedres.usnih.govirapa.orgnih.govbiocrates.comajol.info

Isatide fits within the realm of indole derivative chemistry as a bi-indole structure, meaning it is composed of two indole-like units. Specifically, it is a derivative of 2-indolinone (oxindole) or related structures, featuring two dihydroxylated indolinone moieties linked together. nih.govnih.govdrugfuture.comscielo.brnih.gov Its formation is closely linked to the chemistry of isatin (B1672199) (1H-indole-2,3-dione), another important indole derivative. drugfuture.comwiktionary.orgbiomedres.usscielo.brwikipedia.org

Historical Context of Dihydroxy-bi-indole Discovery and Characterization

The history of dihydroxy-bi-indole compounds like this compound is intertwined with the study of isatin. Isatin was first obtained in 1840 by Erdman and Laurent through the oxidation of indigo (B80030) dye. biomedres.uswikipedia.orgajprd.com this compound itself was prepared by Laurent in 1841 through the dimerization reduction of isatin using ammonium (B1175870) hydrosulfide. drugfuture.com Early methods for its preparation also included the piperidine-catalyzed condensation of isatin and dioxindole. drugfuture.com

Efforts to characterize the structure of this compound were undertaken in the early to mid-20th century. Research by Lefèvre in 1916, Sumpter in 1932, and Bergmann in 1955 contributed to the understanding of its molecular arrangement. drugfuture.com The elucidation of its structure as a dihydroxy-bi-indoline-2,2'-dione highlights the early investigations into the dimerization and reduction products of isatin. drugfuture.com

Significance of this compound and its Structural Analogs in Advanced Chemical Science

This compound and its structural analogs, particularly other bi-indole and poly-indole compounds, are significant in advanced chemical science for several reasons. Indole derivatives, in general, serve as versatile scaffolds in organic synthesis, allowing for the construction of a wide variety of complex molecules. icm.edu.plnih.govirapa.org The indole nucleus is present in numerous alkaloids, pigments, and other natural products, many of which exhibit notable biological activities. wikipedia.orgnih.govrsc.org

The formation of this compound from isatin via reduction exemplifies a type of reaction important in indole chemistry, demonstrating the reactivity of the isatin core. drugfuture.comscielo.br While specific detailed research findings solely focused on the advanced chemical applications of this compound itself are less extensively documented compared to its precursor isatin or other indole derivatives, its existence as a stable dimerization product of isatin with added hydroxyl groups makes it a relevant compound in understanding the reaction pathways and potential transformations of isatin and related indoles. The study of such bi-indole structures contributes to the broader knowledge base of indole chemistry, which is crucial for the design and synthesis of new compounds with potential applications in various fields, including materials science and medicinal chemistry. nsf.govdiamond.ac.uknrel.goviocd.org Analogs and related bi-indole natural products have been explored for diverse activities, underscoring the potential significance of this structural class in chemical research. rsc.orgresearchgate.net

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂O₄ |

| Molecular Weight | 296.28 g/mol |

| Appearance | White crystalline substance, prisms |

| Solubility (Alcohol) | Difficultly soluble |

| Solubility (Ether) | Difficultly soluble |

| Solubility (Water) | Practically insoluble |

| Decomposition Point | 245 °C |

Note: Data compiled from various sources. nih.govnih.govdrugfuture.comwiktionary.org

Structure

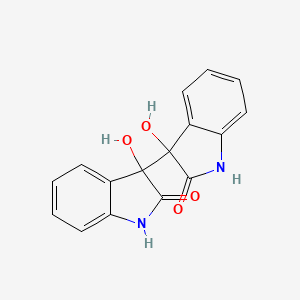

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

464-73-3 |

|---|---|

Molekularformel |

C16H12N2O4 |

Molekulargewicht |

296.28 g/mol |

IUPAC-Name |

3-hydroxy-3-(3-hydroxy-2-oxo-1H-indol-3-yl)-1H-indol-2-one |

InChI |

InChI=1S/C16H12N2O4/c19-13-15(21,9-5-1-3-7-11(9)17-13)16(22)10-6-2-4-8-12(10)18-14(16)20/h1-8,21-22H,(H,17,19)(H,18,20) |

InChI-Schlüssel |

FGKCCLBCLJFYDJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(C3(C4=CC=CC=C4NC3=O)O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Isatide and Its Derivatives

Electrochemical Synthesis Routes

Electrochemical methods offer an alternative to traditional synthetic routes, utilizing electrical energy to drive chemical transformations. The electrochemical synthesis of compounds related to Isatin (B1672199), including its dimer Isatide, primarily involves reduction processes.

The formation of this compound through electrochemical means is closely linked to the cathodic reduction of Isatin. Studies on the electrochemical behavior of Isatin at electrodes, such as a glassy carbon electrode, have shown that the reduction of Isatin is an irreversible process that can occur in steps. core.ac.ukresearchgate.net Specifically, the reduction of the carbonyl group at the 3-position of the Isatin moiety is implicated in this process. core.ac.uk In acidic media, Isatin can undergo a one-electron reduction, leading to the formation of a radical intermediate. core.ac.ukresearchgate.net This radical species can then dimerize, yielding this compound. core.ac.ukresearchgate.net

Cyclic voltammetry studies of Isatin in appropriate buffer solutions reveal cathodic peaks corresponding to these reduction events. For instance, in pH 7.0 phosphate (B84403) buffer, irreversible reduction waves are observed. core.ac.uk In acidic buffer (pH 3-5), a single irreversible one-electron reduction peak is predominantly observed, attributed to the formation of the dimeric product, this compound. researchgate.net Controlled potential electrolysis has been employed to determine the number of electrons transferred and to isolate and identify the products, confirming the formation of this compound under specific reduction conditions. researchgate.net

While electrochemical synthesis can involve both anodic oxidation and cathodic reduction, the formation of this compound directly from Isatin appears to be primarily associated with cathodic reduction processes. Anodic oxidation of Isatin has been reported, but it typically leads to different reaction pathways, such as ring expansion or the formation of oxidized Isatin species like oxo-isatin, rather than the dimeric this compound structure. core.ac.ukrsc.org Electrochemical methods are also used to synthesize Isatins from other precursors via anodic oxidation, often involving radical pathways or mediators. organic-chemistry.orgnih.govorganic-chemistry.org However, these processes focus on the formation of the Isatin precursor itself, not the dimerization to this compound via anodic routes from Isatin.

Cathodic Activation and Reduction Processes of Isatin Precursors

Photochemical Synthesis Approaches

Photochemical methods utilize light energy to promote chemical reactions, often involving the generation of reactive intermediates like radicals.

Photoinduced processes can lead to the formation of bi-indole structures, including DL-isatide, through radical dimerization. One mechanism involves the generation of a ketyl radical anion from Isatin. rsc.org This radical anion can be formed through the reduction of Isatin, potentially initiated by photoredox catalysts under visible light irradiation in the presence of suitable additives like an amine and oxygen. rsc.org The subsequent dimerization of these ketyl radicals leads to the formation of DL-isatide. rsc.org The dimerization of these radicals can be influenced by factors such as secondary orbital interactions. rsc.org

Visible light can be employed to drive transformations involving Isatin, sometimes mediated by photocatalysts or through the formation of charge transfer complexes. While some visible light-mediated reactions involving Isatin lead to other products, such as 3-indolyl-3-hydroxy oxindoles through the collapse of a charge transfer complex and subsequent radical intermediate formation, the principle of using visible light to generate reactive species relevant to dimerization exists. researchgate.net The use of visible light photocatalysis has become a significant area in organic synthesis for generating radical intermediates and facilitating various reactions under mild conditions. tesisenred.netnih.govbeilstein-journals.orgsigmaaldrich.comnih.gov Although specific detailed examples of visible light-driven synthesis directly yielding this compound via a distinct mechanism from the photoinduced radical dimerization described above are less prominent in the immediate search results, the broader context of visible light photocatalysis provides a framework for such possibilities.

Photoinduced Radical Dimerization for Bi-Indole Formation

Radical-Mediated Synthesis of this compound

Beyond the radical intermediates generated electrochemically or photochemically, this compound can also be synthesized through reactions involving other radical species. It has been reported that Isatin and its N-methyl derivative can undergo reduction by merostabilized free radicals to yield this compound and N,N'-dimethylthis compound, respectively. scispace.com This indicates that specific radical species can directly facilitate the reduction and subsequent dimerization of Isatin derivatives to form the corresponding isatides. Radical-mediated reactions are a versatile tool in organic synthesis, enabling various transformations through intermediates containing unpaired electrons. rsc.orgrsc.orgbeilstein-journals.orgmdpi.comkuleuven.benih.gov

Generation and Dimerization of Dioxindolyl Radicals

Isatin and 1-methylisatin can be reduced by merostabilized free radicals to yield this compound and N,N'-dimethylthis compound, respectively, with dioxindolyl radicals serving as intermediates in this process. scielo.br The dimerization or coupling of dioxindole leads to the formation of this compound. tesisenred.net The dioxindolyl radical is described as a merostabilized carbon radical, owing to the capto-dative substitution at the radical center by an electron-donating oxygen atom and an electron-withdrawing amide group. researchgate.net N,N'-ditosylthis compound has been shown to produce a dioxindolyl radical via homolysis, and this radical can undergo proportionation reactions. nih.gov Dimerization, in general, is a reaction where two radical species combine to form a new, often more stable, compound. aklectures.com This radical dimerization strategy has been applied in the synthesis of dimeric alkaloids, including those derived from cyclotryptamine and tryptophan subunits. nih.gov

Synthetic Transformations from Isatin Precursors

Isatin (1H-indole-2,3-dione) serves as a primary precursor for the synthesis of this compound and its derivatives. Various methods involve the direct conversion of isatin or utilize intermediates derived from isatin, such as sodium this compound.

Direct Conversion Methods from Isatin to this compound

Direct conversion of isatin to this compound can be achieved through reductive methods. For instance, the electrolysis of isatin in an aqueous sodium sulfate (B86663) solution using a mercury cathode has been reported to yield a mixture containing oxindole, dioxindole, and this compound (3,3'-dihydroxy-3,3'-bi-oxindole). cdnsciencepub.com While not a direct formation of this compound itself, the conversion of isatin to sodium this compound is a key step in certain synthetic routes. This conversion can be achieved by treating isatin with sodium hydride (NaH) in toluene (B28343) under reflux conditions. The resulting sodium this compound can then be further reacted to form various derivatives. scielo.brstudfile.nethilarispublisher.comajprd.com

Reactions Involving Sodium this compound as a Synthetic Intermediate

Sodium this compound, prepared by the reaction of isatin with a base such as sodium hydride, is a versatile intermediate in the synthesis of isatin derivatives. scielo.brhilarispublisher.comajprd.comworldwidejournals.comresearchgate.net One common application of sodium this compound is in N-alkylation reactions, where it reacts with alkyl halides or sulfates to introduce alkyl groups at the nitrogen atom of the isatin scaffold. scielo.brhilarispublisher.comajprd.comworldwidejournals.comresearchgate.net The preparation of the sodium salt of isatin can be carried out using various bases, including sodium hydride in toluene or DMF, or potassium carbonate in DMF or acetone. scielo.brhilarispublisher.comajprd.comworldwidejournals.com Sodium this compound is also utilized in reactions with acyl chlorides to synthesize N-acylisatins. scielo.brstudfile.nethilarispublisher.comajprd.com Furthermore, N-[phenyliodine(III)] bis-isatin can be synthesized from the sodium salt of isatin and phenyliodine (III) bis-trifluoroacetate. scielo.brhilarispublisher.com

Novel Synthetic Methodologies for Bi-Indole Scaffold Construction

The synthesis of bi-indole scaffolds, including the this compound structure, continues to be an active area of research, with novel methodologies being developed to achieve these complex architectures. While general methods for constructing indole (B1671886) rings and functionalizing them exist, specific novel approaches for the bi-indole scaffold relevant to this compound are explored.

Structural Characterization and Spectroscopic Analysis of Isatide

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the structure of organic molecules. By analyzing how a compound interacts with electromagnetic radiation, chemists can deduce information about its functional groups, connectivity, and sometimes even its stereochemistry and conformation. A combination of techniques, such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy, is typically employed to obtain a comprehensive structural picture. nih.govarxiv.orgyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a powerful technique that provides detailed information about the local chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). acdlabs.com Analysis of chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra allows for the identification of different types of protons and carbons, their connectivity, and their neighboring atoms. nih.gov Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide through-bond and through-space correlation information, which is vital for piecing together the molecular skeleton and confirming the assignment of signals. acdlabs.com

For isatide and its derivatives, NMR spectroscopy has been used to confirm synthesized structures and investigate structural aspects. researchgate.netscielo.br Studies on isatin (B1672199) derivatives, structurally related to this compound, have utilized ¹H and ¹³C NMR to characterize the synthesized compounds. researchgate.netscielo.br For instance, ¹H NMR data for isatin derivatives in DMSO-d₆ show characteristic signals for aromatic protons in the range of approximately 6.86 to 8.38 ppm, with specific splitting patterns (doublets, triplets) indicating their positions on the indole (B1671886) ring. hilarispublisher.com ¹³C NMR data provides information about the carbon skeleton, including signals for carbonyl carbons and aromatic carbons. rsc.orgrsc.orgnih.gov While specific detailed NMR data for this compound itself from the search results are limited, the application of these techniques to isatin derivatives highlights their utility in confirming the structures of related indole compounds. researchgate.netscielo.br

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass Spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) offers very accurate mass measurements, which can be used to determine the elemental composition and thus the molecular formula of a molecule. acdlabs.comresearchgate.net This is particularly important for confirming the identity and purity of synthesized compounds. kdpublications.in

HRMS data is crucial for validating the molecular formula derived from the synthesis of this compound or its derivatives. For example, HRMS (ESI) has been used to calculate and find the m/z values for protonated molecular ions ([M+H]⁺) of various isatin derivatives, confirming their molecular formulas. rsc.orgrsc.org this compound has a molecular formula of C₁₆H₁₂N₂O₄ and a molecular weight of 296.28 g/mol . nih.govdrugfuture.comnih.gov HRMS would be used to experimentally verify this molecular weight and formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. nih.govarxiv.org Different functional groups within a molecule absorb infrared radiation at characteristic frequencies, resulting in a unique IR spectrum that can be used to identify the presence or absence of these groups. youtube.com Key functional groups in this compound, such as carbonyl (C=O) and N-H groups, exhibit characteristic absorption bands in the IR spectrum.

Studies on isatin and its derivatives have utilized IR spectroscopy to identify functional groups. researchgate.netscielo.brnih.govresearchgate.net For instance, the IR spectrum of isatin shows an absorption band around 3188 cm⁻¹ corresponding to the N-H stretching vibration. researchgate.net Carbonyl stretching vibrations (ν C=O) are also prominent in the IR spectra of isatin and its derivatives, typically appearing in the range of 1700-1800 cm⁻¹. hilarispublisher.comnih.gov The exact position of these bands can be influenced by factors such as hydrogen bonding and electronic effects of substituents. hilarispublisher.comnih.gov While specific IR data for this compound is not extensively detailed in the provided snippets, the application of IR spectroscopy to related isatin compounds demonstrates its utility in confirming the presence of key functional groups within the this compound structure. researchgate.netscielo.brresearchgate.net

X-ray Crystallography of this compound and its Analogs

X-ray crystallography is a technique that provides a definitive three-dimensional structure of a molecule in the crystalline solid state. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. wikipedia.org This technique is invaluable for confirming stereochemistry and understanding crystal packing. nih.gov

X-ray crystallography has been applied to study the structure of this compound and its analogs. The structure of this compound itself has been investigated using X-ray diffraction. drugfuture.comscispace.com Additionally, the structures of various isatin derivatives, which are structurally related to this compound, have been determined by X-ray crystallography. scielo.brhilarispublisher.comnih.govresearchgate.netcore.ac.uk These studies provide detailed information about the solid-state conformation and molecular geometry of these compounds. For example, crystallographic data for isatin indicates a planar structure with a relatively large bond length between the two carbonyl carbons (C2-C3) of approximately 1.55 Å, which is attributed to lone pair electron repulsion between the oxygen atoms. hilarispublisher.comresearchgate.net X-ray crystallography has also been used to determine the structure of the major diastereoisomer formed in certain reactions involving isatin, providing insights into the stereochemical outcome of these reactions. scielo.br Studies have also investigated the crystal structures of compounds derived from the reaction of sodium this compound with other reagents, although some reactions, such as with dimethylmalonyl chloride, failed to yield the expected product suitable for crystallography. researchgate.netgrafiati.com The application of X-ray crystallography to this compound and its analogs has been crucial in confirming their structures and understanding their solid-state properties.

Computational Approaches to Stereochemical Assignment and Conformation

Computational chemistry methods, such as Density Functional Theory (DFT) calculations, play an increasingly important role in complementing experimental data for structural characterization. mdpi.com These methods can be used to predict molecular geometries, calculate spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies), and explore the potential energy surface to identify stable conformations and transition states. mdpi.comunibo.it Computational approaches are particularly useful for understanding stereochemistry and conformational preferences, especially when experimental data is limited or ambiguous. mdpi.com

Reactivity and Chemical Transformations of Isatide

Reactivity of the 3,3'-Bi-indole Dione (B5365651) Core

The 3,3'-bi-indole dione core of isatide is characterized by the presence of two highly electrophilic carbonyl groups at the C3 positions and two less electrophilic carbonyl groups at the C2 positions. The nitrogen atoms are weakly acidic due to the adjacent carbonyl groups, allowing for deprotonation and subsequent reactions. The aromatic rings can undergo electrophilic substitution reactions under appropriate conditions.

Nucleophilic and Electrophilic Substitution Patterns on this compound Derivatives

This compound derivatives can undergo both nucleophilic and electrophilic substitution reactions. Nucleophilic attack primarily occurs at the carbonyl carbons, particularly the C3 positions, due to their electrophilic nature. This can lead to addition reactions and subsequent transformations. Nucleophilic substitution at the C2 position can also occur, often leading to heterocyclic ring opening scielo.br. Electrophilic substitution typically occurs on the aromatic rings, following the established patterns for substituted indoles. Positions C5 and C7 on the aromatic rings are common sites for electrophilic attack researchgate.net.

Oxidation and Reduction Pathways of this compound

This compound is a product of the partial reduction of isatin (B1672199) wiktionary.orgcdnsciencepub.com. Further reduction of this compound can lead to the formation of oxindoles cdnsciencepub.com. The reduction of isatin to this compound can be achieved through various methods, including using merostabilized free radicals scielo.brscielo.brresearchgate.net. Conversely, this compound can undergo oxidation. While the direct oxidation of this compound is not as extensively studied as that of isatin, the indole-2,3-dione units within the this compound structure are susceptible to oxidation, potentially leading back to isatin or further oxidized products like isatoic anhydride (B1165640), which is obtained by oxidation of isatin with agents like hydrogen peroxide or chromic anhydride nih.govscielo.brscielo.br.

Dimerization, Oligomerization, and Polymerization Potential of this compound

This compound itself is a dimer formed from isatin or related intermediates cdnsciencepub.comajprd.com. The formation of this compound from isatin involves a dimerization process, often through radical intermediates scielo.brscielo.brresearchgate.net. The presence of reactive sites within the this compound molecule suggests potential for further oligomerization or polymerization under suitable conditions, although detailed studies specifically on the polymerization of this compound are less common in the provided sources compared to the reactions of isatin. However, the reactivity of the indole-2,3-dione core and its ability to undergo various additions and substitutions indicate the possibility of forming larger structures.

Derivatization Reactions via N-Substituents and Carbonyl Groups

The N-H groups and the carbonyl functionalities (C2=O and C3=O) in this compound are key sites for derivatization. The nitrogen atoms can undergo alkylation and acylation reactions ajprd.comworldwidejournals.comstudfile.net. N-alkylation of isatins, for example, is commonly achieved by reacting the sodium salt of isatin with alkyl halides or sulfates worldwidejournals.comhilarispublisher.com. Similarly, N-acylation can be carried out using acyl chlorides or anhydrides ajprd.comstudfile.net. The carbonyl groups, particularly the C3 carbonyl, are highly reactive towards nucleophilic addition, leading to the formation of various derivatives such as imines, hydrazones, and oximes ajprd.comscielo.br. Reactions at the C3 carbonyl are often favored due to its higher electrophilicity compared to the C2 carbonyl.

Ring Cleavage and Rearrangement Mechanisms involving the this compound Scaffold

While the core 3,3'-bi-indole dione structure is relatively stable, reactions involving the carbonyl groups or N-substituents can lead to ring cleavage or rearrangement of the this compound scaffold. Nucleophilic attack at the C2 carbonyl can result in the opening of the heterocyclic ring, yielding substituted benzoylformamides which can undergo further reactions scielo.br. Rearrangement mechanisms, although more commonly discussed for isatin derivatives like oximes under Beckmann rearrangement conditions scielo.br, could potentially occur with appropriately substituted this compound derivatives under specific reaction conditions. Some reactions of isatin derivatives have been shown to involve ring opening and subsequent cyclization or rearrangement to form different heterocyclic systems, such as quinazoline (B50416) derivatives or quinolinones scielo.brconicet.gov.ar.

Biological Activities and Molecular Mechanisms of Isatide

Antioxidant Modulatory Effects of Isatide and Analogs

Isatin (B1672199) derivatives, including potentially this compound, have demonstrated antioxidant properties. Studies have evaluated the antioxidant activity of isatin-thiosemicarbazones using methods like the DPPH free radical scavenging assay. mdpi.compensoft.net Some isatin derivatives have shown potent antioxidant activity. pensoft.net For example, certain isatin hydrazone-hydrazide derivatives have exhibited potent antioxidant activity. pensoft.net Research on Tchihatchewia isatidea, a plant containing isatin, indicated that extracts possess antioxidant activity, including DPPH radical scavenging activity and protection of scDNA in the presence of UV and H₂O₂. researchgate.net Radix Isatidis, the root of Isatis tinctoria or Isatis indigotica, which contains isatin, has also been reported to exert antioxidant effects. nih.gov A polysaccharide isolated from Radix Isatidis demonstrated cytoprotective and antioxidant properties in LPS-stimulated murine alveolar macrophages, repressing the generation of reactive oxygen species (ROS) and lipid peroxidation and restoring antioxidant status parameters like superoxide (B77818) dismutase (SOD) activity and G-SH content. nih.gov

Anti-inflammatory Cellular Responses Initiated by this compound

Isatin and its derivatives have been noted for their anti-inflammatory activities. hilarispublisher.comresearchgate.netnih.govnih.govresearchgate.netkdpublications.in Extracts from Isatis tinctoria have shown anti-inflammatory effects. nih.gov Studies on a methanolic extract from Radix Isatidis (Isatis indigotica root) demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated murine macrophages and in a mouse ear edema model. nih.gov The extract significantly inhibited the release of inflammatory mediators such as nitric oxide, prostaglandin (B15479496) E₂, and pro-inflammatory cytokines from macrophages. nih.gov Topical administration of this extract also reduced ear inflammation in mice. nih.gov A polysaccharide from Radix Isatidis significantly suppressed the LPS-induced increase in the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in murine alveolar macrophages. nih.gov

Anticancer Activities: Investigations at the Cellular and Subcellular Levels

Isatin and its derivatives have shown various anticancer activities. hilarispublisher.comresearchgate.netnih.govnih.govfrontiersin.org N-alkyl substituted isatin derivatives are known to have anticancer activity and have been found to induce apoptosis in human cancer cell lines selectively, but not in normal cells. hilarispublisher.com Isatin (3-o-nitrophenyl) hydrazone has shown activity against Walker carcinoma-256. nih.gov Certain isatin-hydrazine hybrid structures have presented good antitumor activities against cancer cell lines, including breast, lung, and leukemia. frontiersin.org Some derivatives induce G2/M arrest and activate caspase 3 and caspase 9 pathways in response to the production of reactive oxygen species (ROS). frontiersin.org Isatin has been shown to promote apoptosis of human neuroblastoma cells (SH-SY5Y) in a dose-dependent manner. nih.gov This effect was associated with the down-regulation of Bcl-2 and vascular endothelial growth factor (VEGF) mRNA and proteins, decreased phosphorylated ERKs, and increased activated caspase-3. nih.gov Studies on isothiocyanates, compounds derived from Brassica plants with documented anticancer activity, suggest that their selective antiproliferative activity towards cancer cells results from less efficient DNA repair in cancer cells relative to normal cells. nih.gov

Molecular Interaction Profiles with Biological Targets

Isatin and its analogs interact with a range of biological targets, influencing various cellular processes. nih.gov

Enzyme Modulations and Inhibition Kinetics

Isatin and its derivatives can modulate enzyme activity, acting as inhibitors for certain enzymes. nih.govnih.gov For instance, the simple isatin analogue, 5-nitroisatin, effectively inhibited caspase-7, caspase-3, and caspase-6 with reported Kᵢ values. nih.gov A specific isatin sulfonamide inhibitor of caspase-3/-7, SB-281277, exhibited significant selectivity for these caspases over other family members, except caspase-9. nih.gov These isatin sulfonamides have been shown to block apoptosis in murine bone marrow neutrophils and human chondrocytes. nih.gov Isatin-3-thiosemicarbazones have been studied as potential urease and glycation inhibitors. kdpublications.in Isatin is also readily metabolized by xanthine (B1682287) oxidase, producing hydrogen peroxide. core.ac.uk Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, as well as tight-binding inhibition. patsnap.comfiveable.menumberanalytics.com Inhibitors can bind to the enzyme's active site or to allosteric sites, leading to changes in enzyme activity. patsnap.comfiveable.meresearchgate.net

Protein Binding Dynamics and Specificity

Isatin has been shown to bind to proteins. Studies on the binding of isatin and its mustard N-Mannich base to human serum albumin have been conducted, demonstrating the influence of ligand and macromolecule concentration, temperature, and pH. nih.gov The binding of isatin to albumin shows a biphasic curve, suggesting the presence of at least two different binding sites with varying affinities. nih.gov Research using affinity chromatography and proteomic analysis identified 25 individual proteins in rat brain that specifically bound to an isatin affinity sorbent, including glyceraldehyde-3-phosphate dehydrogenase and a group of cytoskeleton-related proteins. nih.gov These binding sites may be linked to the antiproliferative and proapoptotic activities of isatin. nih.gov Protein-nucleic acid interactions, which are crucial for cellular processes like DNA repair, replication, and transcription, involve proteins associating with nucleic acids. fortislife.comthermofisher.comrefeyn.com These interactions are mediated by forces such as electrostatic interactions, hydrogen bonding, hydrophobic interactions, and dispersion forces. thermofisher.com

Nucleic Acid Interactions and Associated Biological Consequences

Isatin derivatives have demonstrated interactions with nucleic acids, particularly DNA. Studies on isatin and thiosemicarbazone derivatives have evaluated their DNA binding and protection activities. nih.gov These compounds exhibited DNA protection activity against plasmid DNA. nih.gov DNA interaction experiments with calf thymus DNA (CT-DNA) showed that these derivatives interact with DNA and possess high intrinsic binding constants. nih.gov The interaction between isatin-β-thiosemicarbazone (IBT) and CT-DNA has been investigated, providing evidence for its binding mode. nih.gov Spectroscopic techniques and viscosity measurements suggest that IBT strongly interacts with CT-DNA, potentially through an intercalative mechanism. nih.gov This binding affinity of IBT to DNA appears to be higher than that of isatin itself. nih.gov DNA damage induced by certain compounds, such as isothiocyanates, can be a consequence of blocked DNA replication, and differences in DNA repair efficiency between cancer and normal cells can contribute to selective antiproliferative activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy of this compound Analogs

This compound (CID 3878569) is a chemical compound related to isatin (CID 7054), being described in some literature as a dimer derived from isatin ajprd.com. Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to a compound's chemical structure affect its biological activity. Such studies help identify key structural features responsible for desired effects and guide the design of more potent and selective analogs.

However, based on the currently available and consulted scientific literature, detailed and specific Structure-Activity Relationship (SAR) studies focused explicitly on the biological efficacy of this compound analogs were not found. While extensive SAR research has been conducted on isatin and its numerous derivatives, exploring how substitutions at various positions (such as N-1, C-3, and C-5) influence a wide range of biological activities including anticancer, antibacterial, antiviral, and enzyme inhibition hilarispublisher.commdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netcore.ac.ukxisdxjxsu.asiascribd.com, this body of work primarily pertains to the isatin scaffold, not specifically to this compound or its direct analogs.

Computational Chemistry and Theoretical Investigations of Isatide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental tools used to investigate the electronic structure and properties of molecules based on the principles of quantum mechanics. These calculations aim to solve or approximate the Schrödinger equation for a given system, providing information about electron distribution, energy levels, and molecular orbitals. northwestern.eduornl.govfortunejournals.com For a molecule like Isatide (C₁₆H₁₂N₂O₄), such calculations can reveal key aspects of its electronic nature, including charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding a molecule's reactivity and potential interactions.

Methods commonly employed in quantum chemical calculations include Hartree-Fock (HF) and Density Functional Theory (DFT). fortunejournals.com DFT, in particular, is widely used due to its balance of computational cost and accuracy for many systems. fortunejournals.comaspbs.com By applying these methods to this compound, researchers can determine optimized molecular geometries and calculate various electronic descriptors. These descriptors can then be correlated with experimental observations or used in further computational studies. For instance, the energy gap between the HOMO and LUMO can provide an indication of the molecule's kinetic stability and reactivity.

Theoretical studies, often based on techniques like ¹H NMR and correlated with theoretical calculations, are used to understand reaction mechanisms. scispace.com Electronic structure calculations can support these mechanistic investigations by providing details about transition states and energy barriers involved in chemical transformations. danlehnherr.com Software tools are available that can postprocess output from electronic structure calculations to provide further analysis, such as calculating spin-dependent electron transport properties or local spins. uni-hamburg.de

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, or ligand, might interact with a larger biomolecule, typically a protein receptor. openaccessjournals.comnih.govnih.gov This is a crucial step in understanding potential biological activities and identifying possible molecular targets. For this compound, molecular docking can be used to predict its preferred binding orientation and affinity within the active site of a target protein. openaccessjournals.comnih.gov

The process involves generating various possible conformations and orientations (poses) of the ligand within the binding site and then scoring these poses based on predicted binding energy or affinity. nih.govfrontiersin.org Different algorithms and scoring functions are employed in molecular docking software to achieve this. openaccessjournals.comnih.gov While molecular docking provides valuable initial insights into potential binding modes and affinities, it is often considered a foundational tool. mdpi.com Its predictions can be further refined and validated by other computational methods, such as molecular dynamics simulations. nih.govnih.govmdpi.com

Molecular docking helps in identifying potential drug candidates and understanding the mechanisms of protein-ligand interactions at an atomic level. openaccessjournals.com It allows researchers to explore potential interactions, providing insights into binding mechanisms, energetics, and potential therapeutic applications. openaccessjournals.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational techniques that simulate the time-dependent behavior of molecular systems. nih.govfrontiersin.org Unlike static docking studies, MD simulations treat molecules as flexible entities and can account for their movement and interactions over time. frontiersin.org This is particularly important for understanding the conformational analysis of this compound and the effects of the surrounding solvent environment.

MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes and the stability of molecular complexes. nih.govfrontiersin.org For this compound, MD simulations can explore its flexibility, identifying stable conformations and the transitions between them. The solvent environment significantly influences molecular conformation and interactions. nih.govethz.chmun.ca Explicit solvent models in MD simulations, where solvent molecules are individually represented, offer a more realistic depiction of solvent effects compared to implicit solvent models. nih.govethz.chmun.caarxiv.orgnih.gov Explicit solvent simulations are often considered the gold standard for computing conformational ensembles in solution. nih.gov

MD simulations can also be used to study solute-solvent interactions, including hydrogen bonding, which can significantly impact the molecule's behavior and conformation in solution. nih.gov Enhanced sampling techniques like metadynamics can be combined with classical MD to map out the conformational free energy landscapes of molecules in solution, providing a more comprehensive understanding of their conformational preferences. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate the biological activity of compounds with their molecular structures or properties. wikipedia.orgnih.govmdpi.com In QSAR, mathematical models are developed to link molecular descriptors, which represent physicochemical properties or structural features, to a measured biological activity. wikipedia.orgnih.gov

For this compound and related compounds, QSAR models can be developed using a dataset of molecules with known biological activities. These models can then be used to predict the activity of new, untested compounds based on their calculated molecular descriptors. wikipedia.orgnih.gov QSAR models are valuable for predicting the activity of new molecules before their synthesis and can assist in identifying potential candidates with desired properties. wikipedia.orgnih.gov

QSAR analysis can be based on two-dimensional (2D) or three-dimensional (3D) ligand structures. nih.gov The predictive power of a QSAR model is highly dependent on the training set used to build it; models are generally more accurate for compounds structurally similar to those in the training set. nih.gov While QSAR models can predict activity, they may not always explain the underlying reasons for the predicted activity, functioning somewhat like a "black box". mdpi.com

Data partitioning is a crucial step in QSAR modeling, where the dataset is divided into training and test sets to build and validate the model's predictive accuracy. mdpi.com QSAR is a widely used ligand-based drug design method and plays a significant role in drug discovery pipelines. mdpi.com

Theoretical Mechanistic Studies of this compound Transformations and Reactivity

Theoretical mechanistic studies employ computational methods to investigate the step-by-step processes by which chemical reactions occur. For this compound, these studies can provide detailed insights into its reactivity and transformations under various conditions. Computational methods, particularly DFT calculations, are frequently used to explore reaction pathways, identify transition states, and calculate activation energies. danlehnherr.comresearchgate.net

Understanding the reaction mechanism at a theoretical level can help explain observed reactivity, predict reaction outcomes, and guide the design of new synthetic routes. danlehnherr.comresearchgate.net Theoretical studies can shed light on how catalysts operate, including substrate activation, resting states, and potential deactivation pathways. danlehnherr.com This is relevant if this compound is involved in catalyzed reactions.

Future Research Perspectives and Emerging Areas

Integration of Advanced Synthetic Methodologies for Complex Isatide Derivatives

The synthesis of isatin (B1672199) and its derivatives has a long history, with established methods like the Sandmeyer, Stolle, and Gassman syntheses. biomedres.usnih.govresearchgate.netirapa.org However, the creation of more complex this compound derivatives with specific structural features for targeted biological activity presents ongoing synthetic challenges. Future research will likely focus on integrating advanced synthetic methodologies to overcome limitations such as low yields and the formation of inseparable regioisomeric mixtures, particularly when dealing with substituted precursors. nih.gov

Emerging areas in synthesis relevant to this compound derivatives include the development of novel and environmentally benign approaches. nih.gov This could involve exploring catalytic reactions, flow chemistry techniques, or green solvents to synthesize complex structures more efficiently and sustainably. The ability to selectively modify different positions of the indole (B1671886) core, such as the N-1, C-3, and C-5 positions, is crucial for tuning the biological properties of isatin derivatives. researchgate.net Future synthetic efforts may aim to develop highly regioselective and stereoselective methods for functionalizing these positions, as well as for creating spiro and fused heterocyclic systems incorporating the this compound core. nih.govresearchgate.netresearchgate.net

Multi-Omics Approaches in this compound Biosynthesis and Metabolism Studies

While isatin is a known natural product, the detailed biosynthetic pathways leading to this compound in biological systems are less extensively studied. Multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to elucidate the complex biological processes involved in the biosynthesis and metabolism of this compound and related compounds. nih.govfrontiersin.orgnih.govbiorxiv.org

Future research could apply these integrated omics strategies to identify the genes, enzymes, and regulatory networks involved in this compound production in natural sources, if they exist. Metabolomics can help identify intermediates and related compounds, while transcriptomics and proteomics can reveal the expression levels of relevant genes and proteins under different conditions. frontiersin.orgnih.govbiorxiv.org This could lead to the discovery of novel enzymes or pathways that could be harnessed for the biotechnological production of this compound or its precursors. Furthermore, multi-omics can provide insights into how organisms metabolize this compound, which is crucial for understanding its fate and potential effects in biological systems. frontiersin.org

Development of this compound-Based Probes for Biological System Investigations

The unique structural features of the isatin core, including its carbonyl groups and potential for functionalization, make it a promising scaffold for developing biological probes. ajprd.com Future research could focus on synthesizing this compound-based probes to investigate specific biological targets or pathways. These probes could be designed with fluorescent tags, radioactive isotopes, or other labels to enable their detection and tracking in biological systems. mdpi.comnih.govnih.govfrontiersin.org

Potential applications for this compound-based probes include studying enzyme activity, receptor binding, or cellular uptake and localization. By selectively modifying the this compound structure, researchers could create probes that target specific proteins or cellular components. For example, probes could be developed to investigate the interaction of this compound derivatives with kinases or other enzymes that are known targets of related indole compounds. mybiosource.com The development of highly selective and sensitive probes is essential for gaining a deeper understanding of the biological roles and mechanisms of action of this compound and its analogs. mdpi.comnih.govnih.gov

Computational-Guided Design and Virtual Screening of Novel this compound Analogs

Computational methods, such as molecular docking, molecular dynamics simulations, and virtual screening, are becoming increasingly important in the design and discovery of new bioactive molecules. nih.govmmsl.cznvidia.com Future research can extensively utilize these tools for the rational design and virtual screening of novel this compound analogs with desired properties.

Computational-guided design can help predict the binding affinity of potential this compound derivatives to specific biological targets, guiding the synthesis of the most promising compounds. nih.govmmsl.cz Virtual screening can rapidly evaluate large libraries of computationally generated or commercially available this compound-like structures to identify potential hits for further experimental testing. nvidia.comresearchgate.net This approach can significantly accelerate the discovery process by prioritizing compounds with a higher likelihood of exhibiting the desired biological activity. Furthermore, computational methods can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to filter out compounds with unfavorable pharmacokinetic profiles early in the research process. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.